3-Nitro-4-(propylamino)benzoic acid mass spectrometry
3-Nitro-4-(propylamino)benzoic acid mass spectrometry
An In-Depth Technical Guide to the Mass Spectrometry of 3-Nitro-4-(propylamino)benzoic acid
Introduction
3-Nitro-4-(propylamino)benzoic acid is a multifaceted organic compound with a molecular structure that presents both opportunities and challenges for analytical characterization. As a substituted nitroaromatic and a benzoic acid derivative, its analysis is pertinent in various fields, including drug discovery, metabolite identification, and environmental science. Mass spectrometry stands as a premier technique for the elucidation of its structure and for its quantification in complex matrices. This guide, intended for researchers and professionals in the chemical sciences, provides a deep dive into the mass spectrometric behavior of 3-nitro-4-(propylamino)benzoic acid, focusing on the principles that govern its ionization and fragmentation.
Molecular Characteristics
A thorough understanding of the analyte's physicochemical properties is the foundation for developing a robust mass spectrometry method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |
| Molecular Weight | 224.21 g/mol | [1] |
| Exact Mass | 224.07970687 Da | [1] |
The presence of a carboxylic acid group, a nitro group, and a secondary amine imparts a unique electronic and structural character to the molecule, which dictates its behavior in the mass spectrometer. The acidic proton on the carboxylic acid makes it a prime candidate for negative ion mode analysis, while the basic nitrogen in the propylamino group could be protonated in positive ion mode, offering analytical flexibility.
Ionization Techniques: A Deliberate Choice
The selection of an appropriate ionization source is critical for generating ions of 3-nitro-4-(propylamino)benzoic acid with high efficiency and minimal in-source degradation.
Electrospray Ionization (ESI)
Electrospray ionization (ESI) is the most suitable technique for this analyte due to its polar nature. ESI is a soft ionization method that typically produces intact molecular ions, which is crucial for determining the molecular weight.
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Negative Ion Mode (-ESI): Given the acidic nature of the carboxylic acid group (pKa ≈ 4-5), deprotonation is readily achieved in a slightly basic solution, leading to the formation of a stable [M-H]⁻ ion. This is often the preferred mode for analyzing benzoic acid derivatives as it provides a strong signal for the molecular ion.
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Positive Ion Mode (+ESI): The propylamino group contains a nitrogen atom with a lone pair of electrons, which can be protonated to form an [M+H]⁺ ion. This provides an alternative route for analysis, although the acidity of the carboxylic acid might suppress ionization efficiency in some solvent systems.
The choice between positive and negative ion mode will depend on the specific analytical goals, such as sensitivity requirements and the nature of the sample matrix. For quantitative analysis, the mode that provides the most stable and intense signal should be chosen.
Fragmentation Analysis: Deconstructing the Molecule
Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation and for developing selective reaction monitoring (SRM) methods for quantification. The fragmentation of 3-nitro-4-(propylamino)benzoic acid is predictable and follows logical pathways based on the established fragmentation patterns of nitroaromatic compounds and benzoic acid derivatives.
Predicted Fragmentation Pathways
The fragmentation of the [M-H]⁻ ion of 3-nitro-4-(propylamino)benzoic acid is expected to proceed through several key losses:
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Loss of the Nitro Group (NO₂): A characteristic fragmentation of nitroaromatic compounds is the neutral loss of the nitro group (46 Da).
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Loss of Carbon Dioxide (CO₂): Decarboxylation of the benzoate anion is a common fragmentation pathway for benzoic acid derivatives, resulting in the loss of 44 Da.
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Loss of the Propyl Group: The propyl chain can be cleaved, leading to the loss of a propyl radical (43 Da).
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Combined Losses: Sequential losses of these groups will lead to a series of product ions that can be used to confirm the identity of the parent compound.
The following diagram illustrates the predicted fragmentation workflow for 3-nitro-4-(propylamino)benzoic acid in negative ion mode ESI-MS/MS.
Caption: Experimental workflow for MS/MS analysis.
The following diagram details the predicted fragmentation pathways of the deprotonated molecular ion.
Caption: Predicted fragmentation of [M-H]⁻.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for the analysis of 3-nitro-4-(propylamino)benzoic acid using LC-ESI-MS/MS.
Sample Preparation
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Standard Solution: Prepare a stock solution of 3-nitro-4-(propylamino)benzoic acid (1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of calibration standards.
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Sample Extraction (for complex matrices): For biological or environmental samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences and concentrate the analyte.
Liquid Chromatography
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Column: A C18 reversed-phase column is a good starting point for separating the analyte from other components in the sample.
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Mobile Phase A: Water with 0.1% formic acid (for +ESI) or 0.1% ammonium hydroxide (for -ESI).
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Mobile Phase B: Acetonitrile or methanol.
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Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analyte.
Mass Spectrometry
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Ionization: Electrospray ionization (ESI).
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Polarity: Negative ion mode is recommended for initial experiments.
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MS1 Scan: Perform a full scan to identify the [M-H]⁻ ion at m/z 223.07.
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MS2 Product Ion Scan: Select the [M-H]⁻ ion for collision-induced dissociation (CID) and acquire a product ion spectrum to identify the characteristic fragments.
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Optimization: Optimize the collision energy to maximize the signal for the most abundant and specific product ions.
Data Interpretation
The acquired mass spectra should be carefully examined to confirm the identity of the analyte.
| Ion | Predicted m/z | Interpretation |
| [M-H]⁻ | 223.07 | Deprotonated molecular ion |
| [M-H-CO₂]⁻ | 179.08 | Loss of carbon dioxide |
| [M-H-NO₂]⁻ | 177.08 | Loss of the nitro group |
| [M-H-C₃H₇]⁻ | 180.05 | Loss of the propyl group |
| [M-H-CO₂-C₃H₇]⁻ | 136.06 | Sequential loss of CO₂ and the propyl group |
The relative intensities of these fragment ions will be dependent on the collision energy used.
Conclusion
The mass spectrometric analysis of 3-nitro-4-(propylamino)benzoic acid is a systematic process that leverages the fundamental principles of ionization and fragmentation. By carefully selecting the ionization technique and optimizing the MS/MS parameters, researchers can confidently identify and quantify this compound in a variety of sample types. The predictable fragmentation pattern, characterized by the losses of the nitro, carboxyl, and propyl groups, provides a robust and specific signature for this molecule. This guide provides a solid foundation for developing and validating analytical methods for 3-nitro-4-(propylamino)benzoic acid, empowering scientists to achieve accurate and reliable results in their research endeavors.
References
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MassBank. (2020). 4-Nitrobenzoic acid; LC-ESI-QFT; MS2; CE: 30; R=17500; [M-H]-. MassBank of North America (MoNA). [Link]
-
Dr. M. S. Ansari. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link]
- Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base.
-
PubChem. (n.d.). 3-Nitro-4-propylbenzoic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 4-(Propylamino)benzoic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Jotani, M. M., et al. (2013). 3-Nitro-4-(propylamino)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1673.
-
PubChem. (n.d.). 3-Nitro-4-(propylamino)benzoic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Jotani, M. M., et al. (2013). Ethyl 3-nitro-4-(propylamino)benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1671–o1672.
-
Perla, B., et al. (2015). Tradition and renovation in the ancient drugs of the Spezieria di Santa Maria della Scala between scientific knowledge and magical thought. ResearchGate. [Link]
- Schmidt, K., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(10), 1647–1656.
-
Hess, T. F., et al. (2003). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... [Link]
- Hess, T. F., et al. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 128(3), 238-242.
-
NIST. (n.d.). Benzoic Acid, TMS derivative. NIST WebBook. [Link]
-
MassBank. (2017). Benzoic acid; LC-ESI-QTOF; MS2; CE: 20; R=; [M+H]+. MassBank of North America (MoNA). [Link]
-
Hess, T. F., et al. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 128(3), 238-242. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. (2017). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]
